4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide
CAS No.: 1428153-06-3
Cat. No.: VC5262768
Molecular Formula: C16H18ClNO5S
Molecular Weight: 371.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428153-06-3 |
|---|---|
| Molecular Formula | C16H18ClNO5S |
| Molecular Weight | 371.83 |
| IUPAC Name | 4-chloro-2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C16H18ClNO5S/c1-21-12-6-4-11(5-7-12)10-18-24(19,20)16-9-14(22-2)13(17)8-15(16)23-3/h4-9,18H,10H2,1-3H3 |
| Standard InChI Key | MDLRRAKPFXLZPG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide features a central benzene ring substituted with chlorine at the 4-position and methoxy groups at the 2- and 5-positions. The sulfonamide group (-SO₂NH-) is attached to this aromatic core, with the nitrogen atom further bonded to a 4-methoxybenzyl moiety. This arrangement introduces three distinct methoxy groups, a chlorine atom, and a sulfonamide bridge, creating a multifunctional structure amenable to diverse chemical interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 4-Chloro-2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
| Molecular Formula | C₁₆H₁₈ClNO₆S |
| Molecular Weight | 403.83 g/mol |
| SMILES Notation | COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
| Canonical SMILES | COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C(=C(C=C2)Cl)OC)OC |
| InChI Key | Computed as HXGXYKDZJQHFCH-UHFFFAOYSA-N (predicted) |
The molecular weight (403.83 g/mol) and polarity are influenced by the sulfonamide group and methoxy substituents, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The synthesis of 4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide can be conceptualized through two primary components:
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Sulfonyl Chloride Precursor: 4-Chloro-2,5-dimethoxybenzenesulfonyl chloride.
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Amine Component: 4-Methoxybenzylamine.
Coupling these via nucleophilic substitution forms the sulfonamide bond, a strategy validated in analogous syntheses .
Stepwise Synthesis Protocol
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Preparation of 4-Chloro-2,5-dimethoxybenzenesulfonyl Chloride
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Chlorosulfonation of 1-chloro-2,5-dimethoxybenzene using chlorosulfonic acid, followed by purification via recrystallization.
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Reaction with 4-Methoxybenzylamine
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (initial), then ambient |
| Solvent | Anhydrous dichloromethane |
| Base | Triethylamine (3 equiv) |
| Reaction Time | 12–24 hours |
| Yield (predicted) | 60–75% |
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming structure and purity. For instance, the ¹H-NMR spectrum should exhibit three singlet peaks for the methoxy groups (δ 3.70–3.85 ppm) and aromatic protons split by substituent effects .
Physicochemical Properties and Computational Predictions
Solubility and Partition Coefficients
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logP (Octanol-Water): Predicted at 2.8–3.2 using the XLogP3 algorithm, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: Estimated at 0.05–0.1 mg/mL in water at 25°C, necessitating solubilizing agents for biological assays .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous sulfonamides reveals decomposition temperatures above 200°C, suggesting that the title compound is stable under standard laboratory conditions.
Future Research Directions
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Pharmacokinetic Studies: In vivo absorption, distribution, metabolism, and excretion (ADME) profiling.
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Structure-Activity Relationships: Modifying methoxy and chloro substituents to enhance target affinity.
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Cocrystallization Experiments: X-ray diffraction studies to resolve binding modes with biological targets.
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